molecular formula C19H16N2HNO3 B600702 Sempervirine nitrate CAS No. 5436-46-4

Sempervirine nitrate

Cat. No. B600702
CAS RN: 5436-46-4
M. Wt: 335.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Sempervirine nitrate is a specific molecular inhibitor of Mdm2 . It’s an alkaloid derived from Gelsemium elegans Benth .


Synthesis Analysis

While there is limited information available on the synthesis of Sempervirine nitrate, it has been found to inhibit the proliferation of hepatocellular carcinoma (HCC) cells and induce apoptosis by regulating the Wnt/β-catenin pathway .

Scientific Research Applications

Cancer Treatment: Glioma

Sempervirine nitrate has been studied for its potential antitumor effects on glioma cells. Research indicates that it can induce G2/M phase arrest and apoptosis in glioma cells by regulating the Akt/mTOR signaling pathways . This suggests that Sempervirine nitrate could be a promising candidate for developing new treatments for malignant primary brain tumors.

Autophagy Induction

In the context of glioma treatment, Sempervirine nitrate has also been shown to promote autophagic flux and the accumulation of LC3B, a marker of autophagy . This process is crucial for cellular homeostasis and could be a therapeutic target for cancer treatment.

Hepatocellular Carcinoma (HCC) Therapy

Sempervirine nitrate has demonstrated the ability to inhibit proliferation and promote apoptosis in human hepatocellular carcinoma cells. It does so by regulating the Wnt/β-Catenin pathway , which is a vital signaling pathway for cell proliferation and differentiation . This highlights its potential as a therapeutic agent for liver cancer.

Chemotherapy Enhancement

The compound has been found to enhance the anti-tumor effect of sorafenib , a chemotherapeutic drug used in HCC treatment. This synergistic effect could lead to the development of more effective combination therapies for cancer .

Cell Cycle Modulation

Sempervirine nitrate’s impact on the cell cycle is significant, as it can cause cell cycle arrest at different phases depending on the type of cancer cell. For glioma cells, it induces arrest at the G2/M phase, while in HCC cells, it causes arrest during the G1 phase . This modulation of the cell cycle is a critical aspect of its antitumor activity.

Molecular Pathway Investigation

The compound’s effect on molecular pathways like Akt/mTOR and Wnt/β-Catenin provides valuable insights into the mechanisms of cancer progression and resistance. By understanding how Sempervirine nitrate interacts with these pathways, researchers can explore new avenues for cancer treatment .

Reference Substance for Research

Sempervirine nitrate is available as a reference substance for scientific research, which allows for the standardization and calibration of experiments involving this compound . This ensures the reliability and reproducibility of research findings.

Safety And Hazards

Sempervirine nitrate is harmful if swallowed . In case of contact with skin or eyes, it should be washed off immediately with plenty of water . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

nitric acid;16,17,18,19-tetrahydroyohimban
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2.HNO3/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1;2-1(3)4/h3-4,7-12H,1-2,5-6H2;(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECUCQNAZVURGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CN3C=CC4=C5C=CC=CC5=NC4=C3C=C2C1.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417707
Record name Sempervirine nitrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitric acid;16,17,18,19-tetrahydroyohimban

CAS RN

5436-46-4
Record name Benz[g]indolo[2,3-a]quinolizine, 1,2,3,4-tetrahydro-, mononitrate
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Record name Sempervirine, nitrate
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Record name Sempervirine nitrate
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Record name 5436-46-4
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Q & A

Q1: How does Sempervirine nitrate impact the circadian clock protein, Period 2 (Per2)?

A: Sempervirine nitrate is a specific inhibitor of the E3 ubiquitin ligase Mdm2 []. Mdm2 targets Per2 for ubiquitination, marking it for degradation. By inhibiting Mdm2, Sempervirine nitrate prevents Per2 ubiquitination, leading to the accumulation of a stable pool of Per2 []. This accumulation can then affect the period length of the circadian clock.

Q2: How does the timing of Sempervirine nitrate treatment affect the circadian clock?

A: Research shows that the timing of Sempervirine nitrate treatment is crucial for its effect on the circadian clock. In a study using mouse embryonic fibroblast (MEF) cells, inhibition of Mdm2 by Sempervirine nitrate only caused a phase advance in the circadian rhythm when applied during the Per2 degradation phase []. This suggests that Mdm2's regulation of Per2, and thus the impact of Sempervirine nitrate, is most critical during specific periods of the circadian cycle.

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